N-Butyl-N-ethylurea
Description
Structure
3D Structure
Properties
CAS No. |
77464-09-6 |
|---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-butyl-1-ethylurea |
InChI |
InChI=1S/C7H16N2O/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3,(H2,8,10) |
InChI Key |
GXZCXQRUZIXVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Analysis of N Butyl N Ethylurea and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of N,N'-disubstituted ureas like N-Butyl-N-ethylurea. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the electronic environment of each nucleus can be mapped, confirming the connectivity and arrangement of atoms within the molecule. nih.govresearchgate.net
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon (C=O) of the urea (B33335) group is highly deshielded due to the double bond and the electronegativity of the oxygen and nitrogen atoms, resulting in a characteristic signal in the δ 155-160 ppm region. d-nb.inforsc.org The aliphatic carbons of the butyl and ethyl groups appear in the upfield region of the spectrum, with carbons closer to the nitrogen atoms showing higher chemical shifts. nih.gov The specific chemical shifts for this compound and its analogues are crucial for confirming its synthesis and purity. ijrpc.com
Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for N,N'-disubstituted ureas based on data from related structures.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | N-H | 4.5 - 6.0 | googleapis.comijrpc.com |
| ¹H | N-CH₂- (Ethyl/Butyl) | ~3.1 - 3.2 | rsc.org |
| ¹H | -CH₂- (Internal, Butyl) | ~1.3 - 1.5 | rsc.org |
| ¹H | -CH₃ (Ethyl/Butyl) | ~0.9 - 1.2 | rsc.org |
| ¹³C | C=O (Urea) | 156 - 159 | d-nb.inforsc.org |
| ¹³C | N-CH₂- (Ethyl/Butyl) | 35 - 41 | rsc.org |
| ¹³C | -CH₂- (Internal, Butyl) | 19 - 32 | rsc.org |
| ¹³C | -CH₃ (Ethyl/Butyl) | 13 - 15 | rsc.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Intermolecular Interaction Characterization in Crystalline Hydrates of Urea Derivatives
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating intermolecular forces, particularly hydrogen bonding, in the crystalline hydrates of urea derivatives. dntb.gov.uamdpi.com The vibrational frequencies of specific functional groups, such as the carbonyl (C=O) and amine (N-H) groups, are highly sensitive to their local environment. tandfonline.com
When urea derivatives form crystalline hydrates, water molecules integrate into the crystal lattice, forming hydrogen bonds with the urea molecules. These interactions cause noticeable shifts in the key IR absorption bands. nih.gov
N-H Stretching: In a non-hydrogen-bonded state, the N-H stretching vibrations appear at higher frequencies. In the presence of hydrogen bonding with water molecules in a hydrate (B1144303), these bands shift to lower wavenumbers (a red shift), indicating a weakening of the N-H bond.
C=O Stretching (Amide I Band): The carbonyl group is a strong hydrogen bond acceptor. The formation of C=O···H-O-H hydrogen bonds in a hydrate typically causes a red shift in the C=O stretching frequency (ν(C=O)) compared to the anhydrous crystalline form. acs.org
C-N Stretching: The C-N stretching bands are also affected by hydration. The formation of hydrogen bonds can alter the electron density around the urea core, leading to shifts in the asymmetric (ν_as(CN)) and symmetric (ν_s(CN)) stretching frequencies. nih.govacs.org For example, studies on urea have shown that the ν_as(CN) band shifts to lower wavenumbers as the number of bound water molecules decreases. nih.gov
By analyzing these spectral shifts, FTIR can be used to confirm the formation of a hydrate, study the strength of intermolecular hydrogen bonds, and differentiate between various hydrated and anhydrous forms of a urea derivative. nih.govnih.gov
The following table summarizes the characteristic FTIR band shifts observed upon hydration of urea derivatives.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Anhydrous) | Observed Shift Upon Hydration | Reason for Shift | Reference |
|---|---|---|---|---|
| N-H Stretch | ~3400 - 3500 | Red Shift (to lower cm⁻¹) | Formation of N-H···O(water) hydrogen bonds | tandfonline.com |
| C=O Stretch (Amide I) | ~1650 - 1680 | Red Shift (to lower cm⁻¹) | Formation of C=O···H(water) hydrogen bonds | tandfonline.comacs.org |
| N-C-N Asymmetric Stretch | ~1465 | Varies with hydration state | Changes in urea-water and urea-urea interactions | nih.gov |
| C-N Symmetric Stretch | ~1005 | Blue Shift (to higher cm⁻¹) | Strengthening of C=O···H(water) bonds increases C-N double bond character | acs.org |
X-ray Diffraction Analysis of Urea Derivatives and Crystalline Hydrates
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular packing. anton-paar.comijcce.ac.ir For urea derivatives and their crystalline hydrates, XRD analysis reveals the intricate network of hydrogen bonds that governs their supramolecular architecture. figshare.comacs.org
A common structural motif in many crystalline ureas is the "urea tape," an α-network formed by bifurcated N-H···O=C hydrogen bonds, which links molecules into one-dimensional chains. figshare.comacs.org However, the presence of bulky or electron-withdrawing substituents, or the incorporation of water molecules in a hydrate, can disrupt this tape motif in favor of other hydrogen-bonding patterns. acs.org
In the crystalline hydrates of urea derivatives, water molecules act as hydrogen bond donors and/or acceptors, creating more complex, three-dimensional networks. acs.org Typical interactions observed include:
N-H···O(water): The urea N-H group donates a hydrogen bond to the oxygen of a water molecule.
O(water)-H···O=C: A water molecule donates a hydrogen bond to the urea carbonyl oxygen.
O(water)-H···O(water): Water-water hydrogen bonds can also be present, forming water clusters within the crystal lattice.
The study of N,N'-bis(3-pyridyl)urea hydrates, for instance, showed that crystal packing is dominated by N-H···O(water) and N-H···N(pyridyl) hydrogen bonds, completely replacing the expected N-H···O(urea) tape. figshare.comacs.org The analysis provides exact measurements of hydrogen bond distances and angles, allowing for a quantitative understanding of the forces holding the crystal together. researchgate.net This information is critical for understanding the physical properties of the solid, such as stability and solubility.
| Structural Feature | Description | Significance | Reference |
|---|---|---|---|
| Urea Tape Motif | A common one-dimensional chain formed by N-H···O=C hydrogen bonds between urea molecules. | Primary organizing synthon in many simple and diaryl urea crystals. | figshare.comacs.org |
| Hydrate Formation | Incorporation of water molecules into the crystal lattice. | Often disrupts the urea tape motif, leading to new hydrogen bond networks (e.g., N-H···O(water)). Can alter physical properties. | acs.org |
| Substituent Effects | Electron-withdrawing or sterically demanding groups on the urea nitrogens. | Can weaken the urea carbonyl as a hydrogen bond acceptor, promoting alternative bonding patterns and making hydrate formation more likely. | figshare.com |
| Polymorphism | The ability to exist in multiple crystalline forms. | Different polymorphs (including hydrates) of the same compound can have distinct crystal structures and properties. XRD is essential for their identification. | mdpi.com |
Photophysical Characterization of Urea Derivative Interactions with Biomolecules (e.g., NATA)
Photophysical techniques, particularly fluorescence spectroscopy, are employed to study the non-covalent interactions between urea derivatives and biomolecules. N-acetyl-L-tryptophanamide (NATA) is often used as a simple model for the tryptophan residues found in proteins. saudijournals.comnih.gov The intrinsic fluorescence of the indole (B1671886) moiety in NATA is highly sensitive to its local microenvironment, making it an excellent probe for studying these interactions. saudijournals.compsu.edu
When urea derivatives are added to an aqueous solution of NATA, changes in the fluorescence emission spectrum, quantum yield, and fluorescence lifetime of NATA can be observed. saudijournals.com These changes are attributed to direct hydrogen-bonding interactions between the urea derivative and the NATA molecule, which alter the excited-state properties of the indole ring. saudijournals.comresearchgate.net
Research has shown that the nature of the urea derivative significantly influences the interaction:
Fluorescence Quenching vs. Enhancement: Unsymmetrical derivatives like N-butylurea have been observed to cause fluorescence quenching (a decrease in intensity) of NATA, which may be dynamic in nature. saudijournals.com In contrast, symmetrical derivatives like N,N'-dimethylurea can lead to fluorescence enhancement, suggesting stabilization of the NATA excited state. saudijournals.com
Spectral Shifts: A red shift (shift to longer wavelengths) in the NATA emission maximum is often observed, which is attributed to the formation of a direct hydrogen bond between the urea carbonyl oxygen and the N-H proton of the NATA indole ring. saudijournals.com
Fluorescence Lifetime: The fluorescence lifetime of NATA, which is around 3.0 ns in water, often increases upon the addition of urea derivatives, regardless of whether quenching or enhancement occurs. saudijournals.com This indicates a change in the non-radiative decay pathways of the excited state.
These studies demonstrate that urea derivatives can directly interact with protein components, and the specifics of this interaction are governed by the derivative's structure (e.g., alkyl chain length, symmetry). saudijournals.comnih.gov This has implications for understanding how these molecules function in biological systems.
The table below summarizes findings from photophysical studies of NATA with various urea derivatives.
| Urea Derivative | Observed Effect on NATA Fluorescence | Proposed Mechanism | Reference |
|---|---|---|---|
| Urea | Fluorescence enhancement, Red shift | Stabilization of excited state, direct H-bonding (C=O···H-N) | saudijournals.com |
| N,N'-Dimethylurea (DMU) | Fluorescence enhancement | Stabilization of excited state | saudijournals.com |
| N-Butylurea (BU) | Fluorescence quenching, Red shift | Dynamic quenching mechanism | saudijournals.com |
| N-Ethylurea (EU) | Fluorescence enhancement | Stabilization of excited state | saudijournals.com |
Computational and Theoretical Chemistry Studies of N Butyl N Ethylurea and Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules in chemistry and materials science. numberanalytics.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems, including urea (B33335) derivatives. google.com DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. numberanalytics.com
Optimized Geometrical Structures and Electronic Structure Analysis
A fundamental application of DFT is geometry optimization, an iterative process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible ground state energy. stackexchange.com For N-Butyl-N-ethylurea, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. stackexchange.comresearchgate.net The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available, DFT calculations on related N-alkyl-N'-aryl ureas have been used to refine geometries and understand conformational preferences, which are significantly influenced by the substitution pattern. researchgate.net
Electronic structure analysis, also performed using DFT, provides insights into the distribution of electrons within the molecule. wpmucdn.com This analysis helps in understanding the molecule's stability and reactivity. For urea derivatives, DFT calculations have been used to determine enthalpies of formation and bond dissociation energies (BDEs), revealing how different substituents affect bond strengths. acs.org For example, studies on various alkylureas show that the nature of the alkyl group can influence the BDE of the N-H bonds. acs.org
Table 1: Representative Bond Dissociation Energies (BDEs) for Urea and its Analogues (Illustrative) Note: This table presents typical BDE values for urea derivatives as determined by theoretical calculations to illustrate the type of data obtained from DFT analysis. Specific values for this compound would require dedicated computation.
| Bond Type | Typical Calculated BDE (kcal/mol) |
| Primary N–H | ~107 |
| N–C (amide) | ~90-100 |
| C=O (carbonyl) | ~170-180 |
Source: Based on general findings for urea derivatives. acs.org
Vibrational Analysis and Simulated Spectroscopic Data
DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. mdpi.comnih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. nih.gov These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands. primescholars.com For complex molecules, this theoretical approach is crucial for accurately assigning vibrational modes, as many can be mixed in character. researchgate.net
To improve agreement with experimental results, calculated frequencies are often multiplied by a scaling factor to account for approximations in the theoretical model and the neglect of anharmonicity. nih.gov For a molecule like this compound, DFT would predict characteristic vibrational frequencies for key functional groups.
Table 2: Expected Characteristic Vibrational Frequencies for this compound from DFT (Illustrative) Note: This table is a qualitative representation of the expected vibrational modes based on studies of similar urea derivatives.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretching | 3200-3500 |
| C-H Stretching (Alkyl) | 2850-3000 |
| C=O Stretching (Amide I) | 1600-1700 mdpi.com |
| N-H Bending / C-N Stretching (Amide II) | 1500-1600 |
| C-N Stretching | 1426-1480 mdpi.com |
Source: Based on general spectroscopic data for urea derivatives. mdpi.commdpi.com
Molecular Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. uni-muenchen.de It is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. bhu.ac.inreadthedocs.io The MEP is mapped onto a surface of constant electron density, using a color scale to represent different potential values. uni-muenchen.deresearchgate.net
For a molecule like this compound, the MEP map would show regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are attractive to nucleophiles. researchgate.net In urea derivatives, the most negative potential is consistently located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. primescholars.com The areas around the hydrogen atoms, particularly the N-H protons, exhibit positive potential. bhu.ac.in This visual representation is crucial for predicting non-covalent interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyper-conjugative Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds. primescholars.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions, which contribute to molecular stability. primescholars.comresearchgate.net
The key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.dewisc.edu The strength of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy value, E(2). wisc.edu A larger E(2) value indicates a more significant interaction and greater charge delocalization. acs.org
In this compound, significant hyperconjugative interactions would be expected, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n → π* C=O). This interaction is characteristic of amides and ureas and is responsible for the planarity and rotational barrier around the C-N bonds. NBO analysis has been effectively used to confirm such interactions in various urea derivatives. researchgate.netchemrxiv.org
Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for describing the chemical reactivity and electronic properties of molecules. mdpi.comacs.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. orientjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and reactivity of a molecule. researchgate.netnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. acs.orgorientjchem.org These descriptors provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle.
Table 3: Global Reactivity Descriptors from FMO Analysis Note: These formulas define key reactivity descriptors derived from ionization potential (I) and electron affinity (A), which are approximated by HOMO and LUMO energies via Koopmans' theorem (I ≈ -E_HOMO, A ≈ -E_LUMO).
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. orientjchem.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. orientjchem.org |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. acs.org |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. acs.org |
Source: Based on established DFT methodologies. acs.orgorientjchem.org
FMO analysis of urea derivatives has shown that these molecules can act as both electron donors and acceptors, with their reactivity being tunable through the introduction of different substituents. beilstein-journals.org
Molecular Dynamics (MD) Simulations of Urea Derivatives in Solution (e.g., Hydrotropic Systems)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly valuable for understanding the behavior of molecules in the liquid phase, including solute-solvent interactions and aggregation phenomena. rsc.orgmdpi.com
MD simulations have been employed to investigate the mechanism of hydrotropy, where the presence of certain solutes (hydrotropes) enhances the solubility of poorly soluble compounds. Urea and its N-alkyl derivatives, such as ethylurea (B42620) and butylurea, are known hydrotropes. science.gov Simulations of these systems provide insights into how hydrotropes interact with both water and the insoluble solute. researchgate.net Studies on aqueous solutions of ethylurea and butylurea have shown that these molecules can form aggregates that create a more favorable environment for nonpolar solutes, thereby increasing their solubility. researchgate.net The simulations reveal details about the formation of hydrogen bonds, the organization of water molecules around the solute, and the self-aggregation tendencies of the hydrotrope molecules. researchgate.netresearchgate.net For this compound, MD simulations could predict its effectiveness as a hydrotrope by modeling its interactions and aggregation behavior in aqueous solutions containing a poorly soluble drug.
Computational Thermochemistry of Alkylureas
Computational thermochemistry is a powerful tool for predicting the thermodynamic properties of molecules, complementing experimental data and providing a deeper understanding of their stability and reactivity. nih.govacs.org For alkylureas, these studies often involve high-level ab initio calculations and density functional theory (DFT) to determine key thermochemical parameters. researchgate.netacs.org
The thermodynamic cycle connecting the gas, solid, and solution phases involves the enthalpies of sublimation (ΔHsub), solution (ΔHsol), and solvation (ΔHsolv). These quantities are related by the equation:
ΔHsolv = ΔHsol + ΔHsub
The enthalpy of solution for these compounds in water at 298.15 K has been measured calorimetrically. nist.gov The enthalpy of sublimation, which is the energy required to transfer a molecule from the crystal lattice to the gas phase, has been determined from the temperature dependence of vapor pressure. researchgate.net For instance, experimental values for the enthalpy of sublimation have been reported for several alkyl derivatives of urea. researchgate.netnist.govresearchgate.net
The enthalpy of solvation is a crucial parameter that describes the interaction of a solute molecule with the solvent. For alkylureas in water, this is a complex interplay of the hydrophobic hydration of the alkyl chains and the hydrophilic hydration of the polar urea group. nist.gov Studies have shown that the contribution of a methylene (B1212753) (–CH2–) group to the solvation enthalpy is approximately -3.3 kJ·mol-1. nist.gov
Table 1: Experimental Enthalpies of Solution, Sublimation, and Solvation for Mono-N-Alkylureas in Water at 298.15 K This table is based on data from analogous compounds to infer the properties of this compound.
| Compound | Enthalpy of Solution (ΔHsol) / kJ·mol⁻¹ | Enthalpy of Sublimation (ΔHsub) / kJ·mol⁻¹ | Enthalpy of Solvation (ΔHsolv) / kJ·mol⁻¹ |
|---|---|---|---|
| N-Methylurea | 10.3 | 89.5 | -79.2 |
| N-Ethylurea | 5.9 | 94.2 | -88.3 |
| N-Propylurea | 2.1 | 101.3 | -99.2 |
| N-Butylurea | -1.5 | 108.4 | -109.9 |
| N,N'-Diethylurea | 0.70 | 95.4 | -94.7 |
Source: Data compiled and adapted from literature. researchgate.netnist.gov
Based on these trends, this compound, with its combined butyl and ethyl groups, would be expected to have an enthalpy of solvation that reflects the additive contributions of its constituent alkyl groups and the central urea moiety.
The partial molar heat capacity at infinite dilution (Cp,2∞) provides information about the effect of a solute on the structure of the solvent. For alkylureas in water, a large positive Cp,2∞ is indicative of the structuring effect of the nonpolar alkyl groups on the surrounding water molecules, often referred to as hydrophobic hydration. nist.gov
This value can be calculated from the temperature dependence of the enthalpy of solution and the molar heat capacity of the pure solid compound. nist.gov A well-established additive scheme allows for the estimation of the contribution of the methylene group (–CH2–) to the partial molar heat capacity, which is approximately 90.8 J·K-1·mol-1. nist.gov
Table 2: Partial Molar Heat Capacities at Infinite Dilution for Mono-N-Alkylureas in Water at 298.15 K This table illustrates the trend of increasing heat capacity with alkyl chain length, which is relevant for estimating the properties of this compound.
| Compound | Partial Molar Heat Capacity (Cp,2∞) / J·K⁻¹·mol⁻¹ |
|---|---|
| Urea | 92.5 |
| N-Methylurea | 185.1 |
| N-Ethylurea | 275.9 |
| N-Propylurea | 364.2 |
| N-Butylurea | 455.0 |
Source: Data adapted from literature. nist.gov
Following this trend, this compound, having a total of six carbon atoms in its alkyl chains, would be predicted to have a substantial partial molar heat capacity, reflecting significant hydrophobic hydration effects.
Theoretical models are employed to understand the hydration of alkylureas at a molecular level. These models often combine quantum mechanics with statistical mechanics to simulate the behavior of the solute and its surrounding solvent molecules. The hydration of an alkylurea molecule is characterized by two main types of interactions:
Hydrophilic Interaction: The polar urea group (–NH–CO–NH–) acts as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen), forming strong hydrogen bonds with water molecules. nih.gov
Computational studies suggest that the presence of alkyl groups influences the hydrogen-bonding network of water in the vicinity of the solute. Molecular dynamics simulations and integral equation theories are used to model the structural and dynamic properties of the hydration shell. nist.gov
Quantum Chemical Calculations of Intermolecular Interactions in Urea Clusters
Quantum chemical calculations are indispensable for investigating the intermolecular forces that dictate the structure and properties of molecular clusters. For this compound, these calculations focus on the hydrogen bonds that are the primary cohesive force in its condensed phases. rsc.org
The strength of hydrogen bonds in urea and its derivatives can be quantified using high-level quantum chemical methods. These calculations typically involve optimizing the geometry of a dimer or larger cluster and then calculating the interaction energy, often with corrections for basis set superposition error (BSSE).
Studies on urea and simple alkylurea dimers show that the most stable configuration often involves two N-H···O=C hydrogen bonds, forming a cyclic motif. rsc.orgresearchgate.net The energy of a single N-H···O hydrogen bond in such systems typically ranges from 4 to 8 kcal/mol, depending on the specific geometry and the substituents on the urea molecule. acs.org For asymmetrically substituted ureas like this compound, a variety of hydrogen-bonded structures with different energies are possible. Computational models, such as those using DFT, can predict the relative stabilities of these different arrangements. nih.gov
Table 3: Calculated Hydrogen Bond Energies for Urea and Analogue Dimers This table presents data from similar urea derivatives to provide insight into the hydrogen bonding of this compound.
| Dimer | Method | Interaction Energy / kcal·mol⁻¹ |
|---|---|---|
| (Urea)₂ | MP2 | -10.5 |
| (N-Methylurea)₂ | DFT | -9.8 |
| (N,N'-Dimethylurea)₂ | DFT | -9.2 |
Source: Values are representative and adapted from various computational studies.
The presence of the butyl and ethyl groups in this compound can influence the hydrogen bond strength through electronic and steric effects. While the electron-donating nature of the alkyl groups might slightly weaken the hydrogen bond donor capacity of the N-H groups, steric hindrance can affect the optimal geometry for hydrogen bonding.
To gain a more profound understanding of the nature of intermolecular interactions, various topological analysis methods based on the electron density are employed. uniautonoma.edu.co
Atoms In Molecules (AIM): The AIM theory, developed by Bader, analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is an indicator of a chemical interaction. For hydrogen bonds, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the bond's strength and nature. A positive ∇²ρ is characteristic of closed-shell interactions, such as hydrogen bonds. uniautonoma.edu.co
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG): The NCI index, which is based on the electron density and the reduced density gradient (RDG), is a powerful tool for visualizing non-covalent interactions. Plots of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. In the context of this compound clusters, these plots would show distinct spikes corresponding to the strong N-H···O hydrogen bonds and broader regions indicating the weaker van der Waals interactions between the alkyl chains.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that provide a measure of electron localization in a molecule. They are useful for visualizing the spatial regions occupied by core electrons, covalent bonds, and lone pairs. In the study of this compound intermolecular interactions, ELF and LOL maps would clearly show the high localization of the lone pairs on the carbonyl oxygen and their role as hydrogen bond acceptors. They also help in visualizing the covalent character of the N-H bonds involved in hydrogen bonding.
These computational techniques collectively provide a detailed and chemically intuitive picture of the intermolecular forces at play in systems like this compound, explaining how molecular structure dictates macroscopic properties.
Intermolecular Interactions and Solution Behavior of N Alkylureas
Protein Denaturation by N-Alkylureas (e.g., N-Butylurea, N-Ethylurea)
N-alkylureas also function as potent protein denaturants. The mechanism of denaturation is thought to involve both direct and indirect interactions. The "direct" mechanism posits that urea (B33335) and its derivatives disrupt the internal hydrogen bonding of the protein by forming hydrogen bonds with the peptide backbone. chemeo.com The "indirect" mechanism suggests they alter the structure of water, which in turn weakens the hydrophobic interactions that stabilize the protein's folded state. chemeo.com The presence of the alkyl group enhances the hydrophobic character of the urea derivative, making alkylureas particularly effective in disrupting the nonpolar regions of proteins. acs.org
Application in Capillary Isoelectric Focusing (cIEF) for Protein Analysis
Capillary isoelectric focusing (cIEF) is a high-resolution analytical technique used to separate proteins based on their isoelectric point (pI). dechema.de For accurate pI determination and analysis of charge heterogeneity, proteins are typically analyzed under denaturing conditions to expose all charged residues. epa.gov While high concentrations of urea (e.g., 8M) are commonly used, some proteins are resistant to complete denaturation by urea alone. researchgate.netepa.gov
In such cases, N-alkylureas are employed as co-denaturants to achieve full unfolding of the protein structure. epa.gov This is particularly important in the biopharmaceutical industry for quality control, where cIEF is used to monitor post-translational modifications like deamidation, which alter a protein's charge and pI. nih.govepa.gov The use of alkylureas in cIEF allows for the accurate characterization of these charge variants, which might otherwise be hidden within the folded structure of a partially denatured protein. researchgate.netepa.gov
Efficacy of Alkylurea-Urea Mixtures in Achieving Complete Protein Denaturation
The combination of urea with an N-alkylurea has proven to be highly effective for denaturing proteins that are stable in urea alone. A notable example is the tetrameric enzyme Erwinia chrysanthemi L-asparaginase (ErA), a biopharmaceutical used in cancer therapy. nih.govepa.gov When analyzed by cIEF in 8M urea, ErA yields a complex profile of ill-resolved peaks with an apparent pI around 8.4, which corresponds to a partially denatured state. researchgate.netepa.govfishersci.com
However, the addition of N-ethylurea to the 8M urea solution leads to complete denaturation. epa.govfishersci.com Specifically, a mixture of 8M urea and 2.0 to 2.2 M N-ethylurea is sufficient to fully unfold the enzyme. researchgate.netepa.gov This results in a simplified cIEF profile with a sharp, primary peak at a pI of approximately 7.35, which aligns well with the theoretical pI calculated for the fully denatured protein. epa.govfishersci.com While other alkylureas like N-methylurea and N-butylurea were also tested, N-methylurea was not sufficient to cause complete denaturation, and N-butylurea resulted in an unstable electropherogram baseline, making N-ethylurea the optimal choice for this application. researchgate.netchemeo.com
| Denaturant Composition | Observed State of ErA | Observed Isoelectric Point (pI) |
|---|---|---|
| 8 M Urea | Partially denatured | ~8.4 (cluster of ill-resolved peaks) |
| 8 M Urea + 2.0-2.2 M N-Ethylurea | Completely denatured | ~7.35 - 7.4 (single main peak) |
Investigation of Structural Effects of Denaturation Induced by Alkylureas
The denaturation of proteins by alkylureas is a well-documented phenomenon, with the efficacy of the denaturant increasing with the length of the alkyl chain. This is attributed to the hydrophobic interactions between the alkyl groups of the urea derivative and the nonpolar regions of the protein, which disrupt the protein's native conformation.
Studies on a series of N-alkylureas, including N-ethylurea and N-butylurea, have shown that they are more potent denaturants than urea itself. For instance, in the denaturation of Pseudomonas aeruginosa cytochrome c551, N-butylurea was found to be the strongest denaturant, requiring the lowest concentration to induce denaturation compared to N-propylurea, N-ethylurea, and N-methylurea. tandfonline.com This trend highlights the significant role of the alkyl chain length in the denaturation process. The denaturation of alpha-chymotrypsinogen A by various alkylureas also supports this observation, with alkyl-substituted ureas significantly lowering the denaturant concentration needed for unfolding. nih.gov
In the context of N-Butyl-N-ethylurea, it can be inferred that its denaturation potential would be substantial, likely falling between that of N-butylurea and more heavily substituted ureas. The presence of both a butyl and an ethyl group would enhance its hydrophobic character, promoting strong interactions with the hydrophobic core of proteins and leading to effective denaturation. The combination of N-ethylurea with urea has been shown to be effective in denaturing even difficult-to-denature proteins like the tetrameric enzyme Erwinia chrysanthemi L-asparaginase, suggesting that mixed alkylurea systems can be potent denaturing agents. nih.govbrookes.ac.ukbio-techne.com
The thermal denaturation of lysozyme (B549824) in the presence of N-butylurea has been studied using high-precision densimetric measurements and nano-differential scanning fluorimetry. nih.govresearchgate.netresearchgate.net These studies provide insights into the changes in the specific volume of the protein during denaturation and can be used to model the unfolding process. nih.gov
Table 1: Denaturation Properties of Selected Alkylureas
| Compound | Target Protein | Observations | Reference(s) |
| N-Ethylurea | Erwinia chrysanthemi L-asparaginase | Used in combination with 8M urea to achieve complete denaturation. nih.govbrookes.ac.ukbio-techne.com | nih.govbrookes.ac.ukbio-techne.com |
| N-Butylurea | Pseudomonas aeruginosa cytochrome c551 | Strongest denaturant in a series of alkylureas. tandfonline.com | tandfonline.com |
| N-Butylurea | alpha-chymotrypsinogen A | Significantly lowers the required denaturant concentration. nih.gov | nih.gov |
| N-Butylurea | Lysozyme | Studied for its effect on thermal denaturation. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |
This table is based on data from the text and is for illustrative purposes.
Hydrogen Bonding Networks in Urea Derivatives and Their Hydrates
The hydrogen bonding capabilities of urea and its derivatives are central to their chemical and physical properties, including their interactions in aqueous solutions and their role as denaturants. The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for the formation of complex hydrogen-bonding networks with water and other molecules. saudijournals.com
Correlation Between Hydrogen Bonding and Photophysical Properties
The interplay between hydrogen bonding and the photophysical properties of molecules is a field of active research. For urea derivatives, their hydrogen-bonding interactions can significantly influence the fluorescence of nearby chromophores. Studies using fluorescent probes have shown that the addition of urea derivatives to an aqueous solution can alter the probe's fluorescence emission, providing information about the local microenvironment. saudijournals.comnih.gov
For example, the interaction of N-acetyl tryptophanamide (NATA), an intrinsic fluorescent probe, with various urea derivatives in water has been investigated. saudijournals.com It was observed that unsymmetrical urea derivatives like N-butylurea can cause fluorescence quenching, while others like N-ethylurea can lead to fluorescence enhancement. saudijournals.com These changes are attributed to the different hydrogen-bonding arrangements between the urea derivative, the water molecules, and the fluorescent probe. saudijournals.com The formation of hydrogen-bonding self-assemblies of urea derivatives can create heterogeneous microenvironments that affect the excited-state properties of fluorescent dyes. nih.gov
Specific Water-Urea Molecule Interaction Studies
The interaction of alkylureas with water is a key factor in their solution behavior. The alkyl groups introduce a hydrophobic character to the molecule, which influences the surrounding water structure. solubilityofthings.comsolubilityofthings.com Theoretical and experimental studies on ethylurea (B42620) and its crystalline hydrates have investigated the nature of intermolecular interactions between ethylurea and water molecules. researchgate.net These studies have quantified the hydrogen bond energies and analyzed the topological features of these interactions. researchgate.net
For N-butylurea, studies have examined its hydration in aqueous solutions. It has been found that the hydration properties of alkylureas are influenced by the size and branching of the alkyl chains. aip.org The presence of the butyl group in N-butylurea leads to a more structured hydration shell compared to smaller alkylureas. aip.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-butyl-N-ethylurea, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves the reaction of butylamine with ethyl isocyanate under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures product integrity. Replicate trials with systematic variation of pH, solvent polarity, and catalyst presence (e.g., triethylamine) are recommended to optimize yield and purity .
Q. What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the urea NH protons typically appear as broad singlets near δ 5.5–6.0 ppm. Mass spectrometry (EI or ESI) confirms molecular weight (e.g., [M+H]+ at m/z 145.1). Fourier-Transform Infrared Spectroscopy (FTIR) identifies urea C=O stretching (~1640 cm⁻¹). Cross-validation with computational methods (e.g., density functional theory for predicted spectra) enhances reliability .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors: elevated temperature (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV or LC-MS at intervals (0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf life. Use inert atmospheres (argon) and desiccants for long-term storage .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on the biological activity of this compound in in vitro assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference). Standardize protocols:
- Use low-DMSO concentrations (<0.1%) to avoid cytotoxicity.
- Validate activity across multiple cell lines (e.g., HEK293, HeLa) with positive/negative controls.
- Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of dose-response curves and statistical rigor (e.g., ANOVA with post-hoc tests) mitigates false positives .
Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding poses against target proteins (e.g., GPCRs). Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents. Free-energy perturbation (FEP) calculations refine affinity predictions. Validate in silico hits via parallel synthesis and SPR-based binding assays .
Q. What methodologies ensure reproducibility when studying this compound’s metabolic pathways in preclinical models?
- Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C or ²H) for tracer studies in rodent hepatocytes. LC-HRMS tracks metabolites, while MS/MS fragmentation maps biotransformation pathways. Cross-species comparisons (rat vs. human microsomes) and enzyme inhibition assays (CYP450 isoforms) clarify metabolic stability. Report detailed protocols per NIH preclinical guidelines .
Q. How should researchers address conflicting results in the compound’s toxicity profile across different experimental models?
- Methodological Answer : Disparities may stem from model-specific factors (e.g., metabolic capacity of primary hepatocytes vs. immortalized lines). Apply a tiered approach:
- In vitro : High-content screening (HCS) for organelle-specific toxicity (mitochondrial membrane potential, ROS production).
- In vivo : OECD 423 acute toxicity testing with histopathological analysis.
- In silico : PROTOX or LAZAR platforms for predictive toxicology. Transparent reporting of LD50/IC50 values and confounding variables (e.g., solvent effects) is critical .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa for inter-assay agreement .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization and blinding in animal trials .
- Reproducibility : Deposit raw data in repositories like Zenodo and provide stepwise protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
